molecular formula C11H16O2Si B11895260 [Dimethyl(phenyl)silyl]methyl acetate CAS No. 5584-87-2

[Dimethyl(phenyl)silyl]methyl acetate

Cat. No.: B11895260
CAS No.: 5584-87-2
M. Wt: 208.33 g/mol
InChI Key: MVMAGLVRGOJDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Dimethyl(phenyl)silyl]methyl acetate is an organosilicon compound with the molecular formula C11H16O2Si. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silyl group attached to a methyl acetate moiety, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dimethyl(phenyl)silyl]methyl acetate typically involves the reaction of dimethylphenylsilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

C6H5Si(CH3)2H+(CH3CO)2OC6H5Si(CH3)2OCOCH3+CH3COOH\text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{H} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} C6​H5​Si(CH3​)2​H+(CH3​CO)2​O→C6​H5​Si(CH3​)2​OCOCH3​+CH3​COOH

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions

[Dimethyl(phenyl)silyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted silyl compounds.

Scientific Research Applications

[Dimethyl(phenyl)silyl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of [Dimethyl(phenyl)silyl]methyl acetate involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The acetate moiety can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(phenyl)silyl acetate
  • Dimethylphenylsilane
  • Phenyltrimethylsilane

Uniqueness

[Dimethyl(phenyl)silyl]methyl acetate is unique due to its combination of a silyl group and an acetate moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in various applications where both silicon and acetate functionalities are required.

Properties

CAS No.

5584-87-2

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

[dimethyl(phenyl)silyl]methyl acetate

InChI

InChI=1S/C11H16O2Si/c1-10(12)13-9-14(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

MVMAGLVRGOJDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.